3-Fluoro-6-methylpyridin-2-amine 3-Fluoro-6-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1211520-83-0
VCID: VC2930755
InChI: InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
SMILES: CC1=NC(=C(C=C1)F)N
Molecular Formula: C6H7FN2
Molecular Weight: 126.13 g/mol

3-Fluoro-6-methylpyridin-2-amine

CAS No.: 1211520-83-0

Cat. No.: VC2930755

Molecular Formula: C6H7FN2

Molecular Weight: 126.13 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-6-methylpyridin-2-amine - 1211520-83-0

Specification

CAS No. 1211520-83-0
Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
IUPAC Name 3-fluoro-6-methylpyridin-2-amine
Standard InChI InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Standard InChI Key FPJIQRVLVUQHFL-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)F)N
Canonical SMILES CC1=NC(=C(C=C1)F)N

Introduction

Chemical Structure and Identification

3-Fluoro-6-methylpyridin-2-amine (C₆H₇FN₂) is a fluorinated pyridine derivative characterized by an amino group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring. The compound features a molecular weight of 126.13 g/mol and possesses a distinctive structural arrangement that contributes to its chemical behavior and applications .

Chemical Identifiers

The compound is uniquely identified through several standardized chemical nomenclature systems:

Identifier TypeValue
CAS Number1211520-83-0
IUPAC Name3-fluoro-6-methylpyridin-2-amine
Molecular FormulaC₆H₇FN₂
InChIInChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
InChIKeyFPJIQRVLVUQHFL-UHFFFAOYSA-N
SMILESCC1=NC(=C(C=C1)F)N

Physical and Chemical Properties

3-Fluoro-6-methylpyridin-2-amine exhibits a range of physical and chemical properties that are relevant to its handling, storage, and applications in various chemical processes.

Physical Properties

The compound typically appears as a white to light yellow crystalline powder with the following physical characteristics:

PropertyValue
Molecular Weight126.13 g/mol
Physical StateCrystalline powder
ColorWhite to light yellow
Melting Point102-105°C
Boiling Point262-264°C
SolubilitySoluble in polar solvents (water, ethanol, acetone); Insoluble in non-polar solvents (hexane, toluene)

These physical properties are crucial for purification, identification, and application development of the compound .

Predicted Collision Cross Section

Advanced analytical techniques have been used to predict the collision cross-section values for various adducts of 3-Fluoro-6-methylpyridin-2-amine, which are valuable for mass spectrometric identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺127.06660121.8
[M+Na]⁺149.04854134.3
[M+NH₄]⁺144.09315130.2
[M+K]⁺165.02248128.3
[M-H]⁻125.05205123.0
[M+Na-2H]⁻147.03399128.9
[M]⁺126.05878123.7
[M]⁻126.05987123.7

These values provide important reference points for analytical chemists identifying the compound in complex mixtures using mass spectrometry coupled with ion mobility spectrometry .

Chemical Properties

The chemical behavior of 3-Fluoro-6-methylpyridin-2-amine is influenced by several key characteristics:

  • The amino group at position 2 exhibits nucleophilic properties and can participate in various condensation and substitution reactions.

  • The fluorine atom at position 3 withdraws electron density from the pyridine ring, activating certain positions for nucleophilic substitution reactions.

  • The methyl group at position 6 provides a site for potential functionalization through radical or oxidative processes.

  • The compound possesses hydrogen bond donor and acceptor sites, making it suitable for interactions with biological targets .

This combination of functional groups creates a versatile chemical entity with applications in diverse chemical transformations.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 3-Fluoro-6-methylpyridin-2-amine, with approaches typically involving selective functionalization of pyridine derivatives.

Alternative Synthetic Routes

Research literature suggests additional synthetic approaches:

  • Direct amination of 2-halo-3-fluoro-6-methylpyridines using ammonia or ammonium equivalents

  • Functional group interconversion from appropriately substituted pyridine derivatives

  • Cyclization approaches from non-heterocyclic precursors

These methods offer flexibility in synthetic planning depending on available starting materials and desired scale .

Applications in Pharmaceutical Research

3-Fluoro-6-methylpyridin-2-amine serves as a valuable building block in pharmaceutical development, particularly as an intermediate in the synthesis of bioactive compounds.

Pharmaceutical Intermediates

The compound functions as a key intermediate in the synthesis of various pharmaceutical agents:

  • Active pharmaceutical ingredients targeting specific receptor systems

  • Compounds with potential antiviral, anticancer, and anti-inflammatory properties

  • Structural analogs of known drugs for structure-activity relationship studies

Its unique structural features make it particularly valuable in medicinal chemistry exploration .

Specific Drug Development Applications

Research indicates the compound's involvement in several pharmaceutical development areas:

  • As a building block in the synthesis of drugs targeting neurological disorders

  • In the development of antipsychotic and antidepressant medications

  • As a component in the synthesis of antifungal agents and other anti-infective compounds

  • In research related to Venlafaxine synthesis and structural analogs

The strategic placement of functional groups in this molecule allows for further elaboration into more complex structures with specific biological activities.

SupplierProduct SpecificationAvailable Quantities
CymitQuimica95% purity100mg, 250mg, 1g, 5g, 10g
ChemShuttleNot specified1g, 5g
Sigma-Aldrich (via Ambeed)Not specified250mg

Pricing varies significantly based on quantity, purity, and supplier, ranging from approximately €120 for smaller quantities to over €600 for larger amounts .

Manufacturing Capabilities

Manufacturing information suggests that 3-Fluoro-6-methylpyridin-2-amine is produced through specialized chemical synthesis processes:

  • Hunan Chemfish Pharmaceutical Co., Ltd. reports manufacturing capabilities with 40 reactors ranging from 1000L to 8000L capacity

  • Ningbo Inno Pharmchem Co., Ltd. is identified as a leading manufacturer with established production protocols

  • Manufacturing processes typically involve controlled reaction conditions and purification steps to achieve desired purity levels

Production volumes reportedly reach metric ton scales for some manufacturers, indicating significant industrial demand for this chemical building block .

Hazard StatementClassification
H302Harmful if swallowed [Warning Acute toxicity, oral]
H315Causes skin irritation [Warning Skin corrosion/irritation]
H318/H319Causes serious eye damage/irritation [Danger/Warning Serious eye damage/eye irritation]
H335May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]

These hazard classifications necessitate appropriate safety measures during handling and use .

Recent Research and Development Trends

Recent research activities involving 3-Fluoro-6-methylpyridin-2-amine highlight its continued relevance in chemical and pharmaceutical research.

Pharmaceutical Applications Research

Current research directions include:

  • Investigation of the compound as a building block in the synthesis of LPA receptor antagonists, which may have applications in treating conditions such as pulmonary fibrosis, hepatic fibrosis, and other fibrotic diseases

  • Exploration of its utility in developing compounds for treating systemic sclerosis and related conditions

  • Studies on its incorporation into novel chemical entities with potential therapeutic activity

Green Chemistry Approaches

Emerging synthetic methodologies focus on more environmentally friendly approaches:

  • Development of aqueous-based synthesis protocols

  • Exploration of heterogeneous catalysis methods

  • Implementation of microwave-assisted synthetic procedures

  • Investigation of continuous flow chemistry approaches for more efficient production

These green chemistry initiatives aim to make the production of 3-Fluoro-6-methylpyridin-2-amine more sustainable and environmentally responsible .

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